![molecular formula C13H16N4O B7538432 3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B7538432.png)
3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as DMABN or N-(1-methyl-3-pyrazolyl)-3-N,N-dimethylaminobenzamide. DMABN is a small molecule that belongs to the class of benzamides and has a molecular weight of 284.37 g/mol.
Mécanisme D'action
DMABN exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, DMABN can reduce inflammation and pain.
Biochemical and Physiological Effects:
DMABN has been shown to possess significant anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMABN has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMABN is its ability to inhibit the activity of COX-2 and LOX without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract. This makes DMABN a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastrointestinal side effects. However, one of the limitations of DMABN is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of DMABN. One potential direction is the development of more water-soluble analogs of DMABN that can be administered more easily in vivo. Another direction is the investigation of the compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the potential use of DMABN in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease warrants further investigation.
Méthodes De Synthèse
DMABN can be synthesized through various methods. One of the most common methods involves the reaction of 3-(dimethylamino)benzoyl chloride with 1-methyl-3-pyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields DMABN as a white solid.
Applications De Recherche Scientifique
DMABN has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(2)11-6-4-5-10(9-11)13(18)14-12-7-8-17(3)15-12/h4-9H,1-3H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHDNCXTDSVIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.